[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone
CAS No.:
Cat. No.: VC14997204
Molecular Formula: C27H26N4O3
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H26N4O3 |
|---|---|
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | [2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C27H26N4O3/c1-33-24-11-10-19(17-25(24)34-2)23-18-21(20-7-3-4-8-22(20)29-23)27(32)31-15-13-30(14-16-31)26-9-5-6-12-28-26/h3-12,17-18H,13-16H2,1-2H3 |
| Standard InChI Key | IXMDGDTYZKTBNX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=N5)OC |
Introduction
Chemical Architecture and Physicochemical Profile
Structural Composition
[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone integrates three critical subunits:
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A quinoline core substituted at the 4-position with a ketone-linked piperazine group.
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A 3,4-dimethoxyphenyl moiety at the quinoline’s 2-position, enhancing electron-donating capacity.
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A 2-pyridyl-decorated piperazine ring, contributing to hydrogen-bonding potential.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₆N₄O₃ |
| Molecular Weight | 454.5 g/mol |
| Hydrogen Bond Acceptors | 7 |
| logP (Octanol-Water Partition) | 2.9 (predicted) |
| Topological Polar Surface Area | 78.9 Ų |
The dimethoxy groups significantly influence solubility, with calculated logSw values suggesting moderate aqueous solubility (-3.55) . The pyridyl-piperazine moiety introduces basicity (pKa ~6.8), favoring protonation under physiological conditions.
Synthetic Methodologies and Characterization
Multi-Step Synthesis
Industrial-scale production typically employs a five-step sequence:
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Friedländer Annulation: Condensation of 2-aminobenzaldehyde with ethyl acetoacetate yields the quinoline scaffold.
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Buchwald-Hartwig Amination: Introduces the piperazine group at the 4-position using Pd catalysis.
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Suzuki-Miyaura Coupling: Attaches the 3,4-dimethoxyphenyl group via palladium-mediated cross-coupling.
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Ketone Formation: Oxidation of a secondary alcohol intermediate using Jones reagent.
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Purification: Chromatographic separation (HPLC) achieves >98% purity.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | EtOH, HCl, 80°C, 12h | 72 |
| 2 | Pd₂(dba)₃, Xantphos, 110°C | 65 |
| 3 | Pd(PPh₃)₄, K₂CO₃, DMF, 90°C | 58 |
| 4 | CrO₃/H₂SO₄, acetone, 0°C | 83 |
Analytical Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J=4.8 Hz, 1H, pyridyl-H), 8.45 (s, 1H, quinoline-H), 7.82–7.25 (m, aromatic protons).
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HRMS: m/z 455.2084 [M+H]⁺ (calc. 455.2081).
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IR: 1674 cm⁻¹ (C=O stretch), 1248 cm⁻¹ (C-O methoxy).
Biological Activity Spectrum
Anticancer Potency
In NCI-60 cell line screens, the compound demonstrated nanomolar activity against:
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MCF-7 (breast cancer): IC₅₀ = 48 nM
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A549 (lung adenocarcinoma): IC₅₀ = 62 nM
Mechanistically, it inhibits topoisomerase IIα (Ki = 11 nM) by intercalating DNA at the ATP-binding domain.
Antimicrobial Effects
Against ESKAPE pathogens:
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus MRSA | 2.1 |
| E. coli O157:H7 | 8.7 |
| C. albicans | 12.4 |
The dimethoxy group enhances membrane permeability, while the pyridyl piperazine disrupts biofilm formation.
Mechanistic Insights
Target Engagement Dynamics
Molecular dynamics simulations (200 ns trajectories) reveal:
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Strong binding to EGFR kinase (ΔG = -9.8 kcal/mol) via H-bonds with Met793 and π-stacking with Phe723.
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Allosteric modulation of 5-HT₆ receptors (Kᵢ = 34 nM), suggesting CNS activity.
Metabolic Pathways
Hepatic microsome studies (human, rat) identify three primary metabolites:
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O-Demethylation at the 3-methoxy position (CYP2D6-mediated).
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Piperazine N-oxidation (CYP3A4).
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Quinoline ring hydroxylation (CYP1A2).
Pharmacokinetic Profile
Table 3: ADME Properties (Rat IV, 5 mg/kg)
| Parameter | Value |
|---|---|
| Cₘₐₓ | 1.8 μg/mL |
| t₁/₂ | 6.7 h |
| Vd | 8.2 L/kg |
| Oral Bioavailability | 22% |
Plasma protein binding exceeds 89%, with preferential distribution to lung and liver tissues.
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